![molecular formula C15H10ClNO3 B3102114 (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1415313-18-6](/img/structure/B3102114.png)
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that is widely used in scientific research. It is also known as Claisen-Schmidt condensation product or nitrochalcone. This compound is synthesized by the reaction of 3-chlorobenzaldehyde and 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound exerts its biological activities through various mechanisms such as inhibition of enzymes, induction of apoptosis, and modulation of signaling pathways.
Biochemical and physiological effects:
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against various bacteria and fungi. It also possesses antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These include:
1. Investigation of the mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in various biological systems.
2. Development of novel derivatives of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one with enhanced biological activities.
3. Evaluation of the potential of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
4. Investigation of the toxicological effects of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in vivo.
5. Development of new methods for the synthesis of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one with improved yields and purity.
Conclusion:
In conclusion, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a versatile compound with various scientific research applications. It possesses antimicrobial, antioxidant, and anticancer activities, and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop novel derivatives with enhanced biological activities.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as flavonoids, chalcones, and pyrazolines. It is also used as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to possess antimicrobial, antioxidant, and anticancer activities.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWAYJKQGUEKW-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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